molecular formula C20H14N4O4 B2758628 1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946244-82-2

1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2758628
CAS RN: 946244-82-2
M. Wt: 374.356
InChI Key: ADTXZVWQDSJKAG-UHFFFAOYSA-N
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Description

1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as BZNT, is a chemical compound with potential applications in scientific research. BZNT is a member of the dihydropyridine family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of signaling pathways. 1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. 1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis (programmed cell death). In animal studies, 1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to reduce blood glucose levels and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it is effective at low doses and has minimal side effects. However, one limitation of using 1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. One area of interest is its potential as a treatment for Alzheimer's disease. 1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent. 1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to inhibit the proliferation of a variety of cancer cell lines, and further studies are needed to determine its efficacy in vivo. Finally, 1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide's anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

The synthesis of 1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves the reaction of 2-cyano-4-nitrobenzaldehyde with benzylamine and ethyl acetoacetate in the presence of acetic acid and ethanol. The resulting product is a yellow solid with a melting point of 205-207°C.

Scientific Research Applications

1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities. 1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has also been investigated for its potential as an anti-diabetic agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c21-12-15-11-16(24(27)28)8-9-18(15)22-19(25)17-7-4-10-23(20(17)26)13-14-5-2-1-3-6-14/h1-11H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTXZVWQDSJKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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